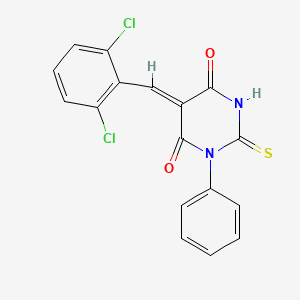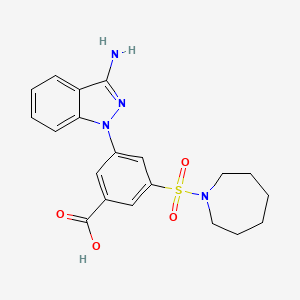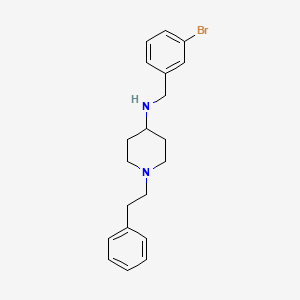
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DCB-Pyrro or DCB-P, and it belongs to the class of pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes or pathways involved in the disease process. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may explain its anticancer activity.
Biochemical and Physiological Effects
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and reduce inflammation. In addition, it has been shown to have antioxidant properties, which may explain its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, it is important to note that the compound has limited solubility in water, which may affect its bioavailability and efficacy. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic efficacy. In addition, further studies are needed to fully elucidate the mechanism of action of the compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been reported in the literature. The most common method involves the reaction between 2,6-dichlorobenzaldehyde and thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylhydrazine to obtain the final compound. Other methods of synthesis have also been reported, including the use of different aldehydes and thiourea derivatives.
Applications De Recherche Scientifique
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential therapeutic applications in various fields of medicine. It has been studied for its anticancer, antifungal, and antimicrobial properties. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Propriétés
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-13-7-4-8-14(19)11(13)9-12-15(22)20-17(24)21(16(12)23)10-5-2-1-3-6-10/h1-9H,(H,20,22,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZMWRGRWQJPM-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)
![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)

![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)
![1'-(3-hydroxy-2-methylbenzoyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5489616.png)


![2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile](/img/structure/B5489637.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5489663.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5489679.png)